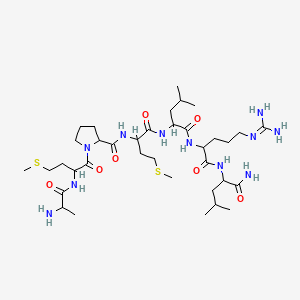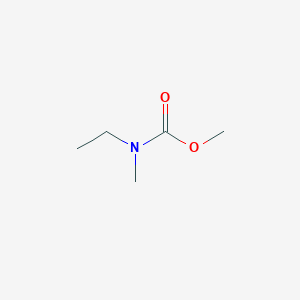
Guanine-4,8-13C2,7-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine-4,8-13C2,7-15N is an isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both DNA and RNA, whereas thymine is usually seen only in DNA, and uracil only in RNA . The isotopic labeling with carbon-13 and nitrogen-15 makes this compound particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Vorbereitungsmethoden
The preparation of Guanine-4,8-13C2,7-15N typically involves the use of nitrogen and carbon isotope sources through a synthesis reaction. The specific preparation method involves multiple steps of chemical synthesis, isolation, and purification . Industrial production methods often require stringent control of reaction conditions to ensure the incorporation of the isotopes at the desired positions within the guanine molecule.
Analyse Chemischer Reaktionen
Guanine-4,8-13C2,7-15N undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Guanine-4,8-13C2,7-15N has a wide range of scientific research applications. In chemistry, it is used as a chemical reference for chemical identification, qualitative and quantitative analysis, and detection. In biology, it is used to study the structure, reaction mechanism, and reaction kinetics of compounds through nuclear magnetic resonance (NMR) spectroscopy. In medicine, it is used for imaging, diagnosis, and newborn screening. In industry, it supports product development, quality control, method validation, and stability studies .
Wirkmechanismus
The mechanism of action of Guanine-4,8-13C2,7-15N involves its incorporation into biological nucleic acids, where it participates in various biochemical processes. It interacts with enzymes involved in purine metabolism, such as guanine deaminase and xanthine oxidase . These interactions can affect the synthesis and degradation of nucleotides, influencing cellular functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Guanine-4,8-13C2,7-15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as unlabelled guanine, adenine, cytosine, thymine, and uracil. The isotopic labeling allows for more precise studies of metabolic pathways and molecular interactions, providing insights that are not possible with unlabelled compounds.
Similar compounds include:
- Unlabelled guanine
- Adenine
- Cytosine
- Thymine
- Uracil
These compounds share structural similarities but differ in their specific applications and the insights they provide in scientific research.
Eigenschaften
Molekularformel |
C5H5N5O |
|---|---|
Molekulargewicht |
154.11 g/mol |
IUPAC-Name |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1 |
InChI-Schlüssel |
UYTPUPDQBNUYGX-HKTCZLIHSA-N |
Isomerische SMILES |
[13CH]1=N[13C]2=C([15NH]1)C(=O)NC(=N2)N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
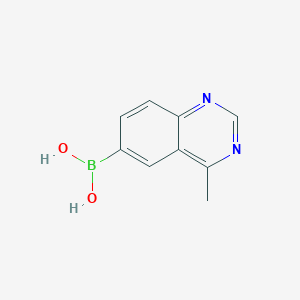



![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
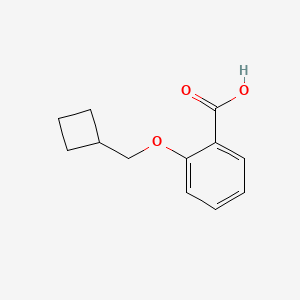
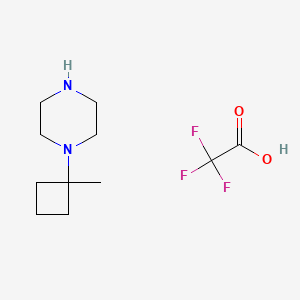
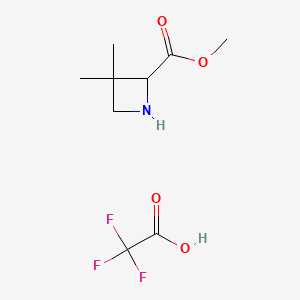
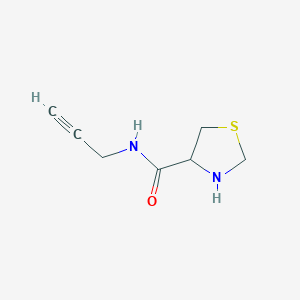
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)

